(2-Amino-1,3-thiazol-5-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a piperazine ring with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of Thiazole Ring: : The thiazole ring is usually formed by cyclization reactions involving thiourea and α-haloketones or α-haloaldehydes.
Introduction of Amino Group: : The amino group at the 2-position of the thiazole ring is introduced through nucleophilic substitution reactions.
Attachment of Piperazine Ring: : The piperazine ring is attached to the thiazole ring through a condensation reaction with 4-methylpiperazine.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced amines and other derivatives.
Substitution: : Substituted thiazoles with various functional groups.
Scientific Research Applications
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is compared with other similar compounds, such as:
Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents or functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but lack the thiazole moiety.
The uniqueness of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone lies in its combination of the thiazole and piperazine rings, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4OS |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C9H14N4OS/c1-12-2-4-13(5-3-12)8(14)7-6-11-9(10)15-7/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
FHLUKKTUESEMGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.